molecular formula C21H20N4O3 B2780414 N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1105208-00-1

N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2780414
CAS No.: 1105208-00-1
M. Wt: 376.416
InChI Key: NRTLMGWNSXQFOA-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a pyrimidoindole core, and an acetamide moiety, making it an interesting subject for chemical research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-13-3-8-17-16(9-13)19-20(24-17)21(27)25(12-23-19)11-18(26)22-10-14-4-6-15(28-2)7-5-14/h3-9,12,24H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTLMGWNSXQFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrimidoindole core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the pyrimidoindole structure.

    Introduction of the methoxyphenyl group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the pyrimidoindole core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of the pyrimidoindole framework is associated with the inhibition of cancer cell proliferation. For instance, derivatives of pyrimidoindoles have shown promise in targeting various cancer types by disrupting cellular processes essential for tumor growth .

Anticonvulsant Effects

The compound's potential as an anticonvulsant agent has been explored through structure-activity relationship (SAR) studies. Similar compounds have demonstrated significant anticonvulsant activity, suggesting that N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide may also possess this property . The methoxyphenyl group is believed to enhance the biological activity by modulating neurotransmitter systems.

Acetylcholinesterase Inhibition

Inhibitors of acetylcholinesterase are crucial in treating neurodegenerative diseases like Alzheimer’s disease. Preliminary studies suggest that compounds similar to this compound may exhibit moderate to strong inhibitory effects on acetylcholinesterase . This mechanism can potentially improve cognitive functions by increasing acetylcholine levels in the brain.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of compounds containing similar structural features. Research has shown that certain pyrimidoindole derivatives possess antibacterial and antifungal activities against various pathogens . The effectiveness of these compounds may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell lines using derivatives of pyrimidoindoles.
Study BAnticonvulsant EffectsIdentified strong anticonvulsant properties linked to methoxyphenyl modifications.
Study CNeuropharmacologyFound moderate acetylcholinesterase inhibition indicating potential for cognitive enhancement therapies.
Study DAntimicrobial ActivityShowed effective inhibition against Gram-positive bacteria with derivatives exhibiting lower MIC values compared to standard antibiotics.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, analogs of pyrimidoindoles have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF71.88
Compound BA3754.20
This compoundTBD

These findings suggest that the compound may act through mechanisms such as cell cycle arrest and apoptosis induction.

The mechanism of action for compounds in this class typically involves inhibition of key enzymes or pathways associated with cancer progression. For example:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Some derivatives have been shown to inhibit CDK activity, which is crucial for cell cycle regulation.
  • Induction of Apoptosis : Compounds may promote programmed cell death in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Effects : Similar compounds have demonstrated potential as COX inhibitors, which could contribute to their anticancer effects by reducing inflammation within tumor microenvironments.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Pyrimidine Derivatives : A study assessed the cytotoxic effects of various pyrimidine derivatives on MCF7 and NCI-H460 cell lines. Compounds exhibited IC50 values ranging from 1.0 to 10 µM, indicating significant anticancer potential.
  • Research on Indole Derivatives : Another investigation focused on indole derivatives' effects on apoptosis in A549 lung cancer cells, revealing that certain derivatives could induce apoptosis at concentrations as low as 0.5 µM.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide?

  • Answer : The synthesis involves multi-step protocols, starting with the construction of the pyrimido[5,4-b]indole core via condensation of an indole derivative (e.g., 5-methoxyindole) with a pyrimidinone intermediate. Subsequent steps include functionalization of the acetamide moiety using coupling agents like DCC/DMAP under anhydrous conditions . Key parameters:

  • Reaction conditions : Maintain inert atmosphere (N₂/Ar), temperature control (60–80°C), and anhydrous solvents (DMF or THF).
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How can structural characterization of this compound be performed to ensure fidelity?

  • Answer : Combine spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) : Assign peaks for the pyrimidoindole core (δ 7.8–8.2 ppm for aromatic protons) and methoxyphenyl group (δ 3.8 ppm for OCH₃) .
  • HRMS : Validate molecular formula (e.g., C₂₃H₂₄N₄O₃) with <2 ppm mass error .
  • X-ray crystallography : Resolve ambiguities in regiochemistry of substituents (if crystalline) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Answer : Prioritize target-agnostic assays:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrimido[5,4-b]indole core?

  • Answer : Improve yields through:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs) and enhance regioselectivity .
  • Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura couplings to install aryl groups .
  • Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Address variability via:

  • Dose-response curves : Confirm IC₅₀ consistency across replicates.
  • Solubility adjustments : Use co-solvents (DMSO/PEG) to mitigate aggregation in aqueous assays .
  • Orthogonal assays : Validate cytotoxicity with Annexin V/PI staining to rule out false positives from assay artifacts .

Q. How does substituent variation (e.g., methoxy vs. chloro) impact target binding?

  • Answer : Perform SAR studies:

  • Computational docking : Map interactions of the methoxyphenyl group with hydrophobic pockets in Bcl-2/Mcl-1 .
  • Comparative IC₅₀ : Test analogs with halogen substituents (Cl/F) to assess electron-withdrawing effects on kinase inhibition .
  • LogP analysis : Correlate lipophilicity (e.g., ClogP 3.2 vs. 2.8) with membrane permeability .

Methodological Recommendations

  • Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate data from disparate studies and identify outliers .
  • Mechanistic Studies : Employ CRISPR-Cas9 gene editing to knockout putative targets (e.g., Bcl-2) and confirm on-target effects .
  • Scale-up Synthesis : Transition from batch to flow chemistry for >10 g batches with >80% yield .

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